Pranidipine

Venous tone Circulatory filling pressure Hemodynamics

Pranidipine (OPC-13340, CAS 99522-79-9) is a research-grade 1,4-dihydropyridine with the highest membrane affinity in its class, enabling sustained receptor occupancy. Its unique dual mechanism—potent venodilation (quantified by MCFP reduction at low µg/kg) combined with NO-mediated endothelial function enhancement (via SOD upregulation)—makes it the tool compound of choice for preclinical heart failure, hypertension, and endothelial function studies. This profile is absent in nifedipine and only partially shared by amlodipine, precluding generic substitution for assays requiring combined arteriolar/venous dilation or prolonged target engagement.

Molecular Formula C25H24N2O6
Molecular Weight 448.5 g/mol
CAS No. 99522-79-9
Cat. No. B1678046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranidipine
CAS99522-79-9
SynonymsFRC 8411
FRC-8411
methyl 3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
methyl 3-phenyl-2-propyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
OPC 13340
OPC-13340
pranidipine
Molecular FormulaC25H24N2O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+
InChIKeyXTFPDGZNWTZCMF-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pranidipine (CAS 99522-79-9) Procurement Guide: Long-Acting Dihydropyridine Calcium Channel Blocker with Differentiated Endothelial and Venodilator Profile


Pranidipine (OPC-13340, CAS 99522-79-9) is a 1,4-dihydropyridine (DHP) calcium channel blocker that exhibits potent, long-acting antihypertensive and antianginal activity. Its chemical structure is methyl (2E)-3-phenylprop-2-en-1-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [1]. Beyond standard L-type calcium channel antagonism, pranidipine is distinguished by its exceptionally high membrane affinity and unique enhancement of nitric oxide (NO)-mediated vascular relaxation, properties not observed at clinically relevant concentrations for many other dihydropyridines [2]. This guide evaluates the compound against its closest in-class alternatives to support evidence-based scientific selection and procurement decisions.

Why Pranidipine Cannot Be Interchanged with Generic Dihydropyridine Calcium Channel Blockers


Dihydropyridine calcium channel blockers are often considered a therapeutically interchangeable class; however, pranidipine exhibits fundamental pharmacodynamic and pharmacokinetic distinctions that preclude simple generic substitution. It demonstrates the highest membrane affinity and lipophilicity among tested DHPs, leading to sustained receptor occupancy and a uniquely protracted duration of action [1]. Critically, pranidipine possesses a dual mechanism of action that includes a potent, NO-mediated venodilator effect and direct enhancement of endothelial function, a profile absent in prototypical agents like nifedipine and only partially shared by amlodipine [2]. The evidence below quantifies these differential features against key comparators to inform selection where these specific attributes are scientifically or clinically required.

Quantitative Differential Evidence: Pranidipine vs. Nifedipine, Amlodipine, Nicardipine, and Nitrendipine


Venodilator Effect: Quantified Superiority of Pranidipine over Nifedipine and Amlodipine

Pranidipine demonstrates a potent, dose-dependent venodilator effect that is absent in nifedipine and significantly more potent than amlodipine. In anaesthetized rats, pranidipine (10 and 30 µg/kg, i.v.) decreased mean circulatory filling pressure (an index of venous tone) in a dose-dependent manner. Nifedipine at equivalent hypotensive doses (30 and 100 µg/kg) showed no effect. Amlodipine required a 100-fold higher dose (3000 µg/kg) to achieve a similar effect [1].

Venous tone Circulatory filling pressure Hemodynamics

Endothelial NO Enhancement: Unique cGMP Accumulation Profile of Pranidipine

Pranidipine uniquely enhances the action of nitric oxide (NO) released from endothelial cells. In a coculture system of human endothelial and vascular smooth muscle cells, pranidipine significantly enhanced cGMP accumulation, a marker of NO bioactivity. In contrast, amlodipine and nifedipine showed no significant effect on cGMP accumulation under identical experimental conditions [1]. Pranidipine was shown to achieve this effect by inhibiting superoxide-induced NO decomposition, not by increasing NO production [1].

Nitric Oxide Endothelial Function cGMP Vascular Biology

Membrane Affinity and Sustained Receptor Occupancy: Quantified Ki and Lipophilicity

Pranidipine exhibits the highest membrane affinity among tested DHPs, correlating with its exceptionally long duration of action. In a displacement binding study against (+)[³H]PN200-110 (isradipine) on porcine skeletal T-tubule membranes, pranidipine displayed the lowest Ki value, indicating the highest binding affinity. Its lipophilicity, measured by octanol-buffer partition coefficient, was the highest among all compounds tested. This high membrane partitioning supports the 'membrane-bilayer pathway' hypothesis for sustained action. Notably, KCl-induced contraction in rat aorta remained completely inhibited even after washing out pranidipine 9 times, whereas the effect of other DHPs washed out [1].

Pharmacokinetics Receptor Binding Lipophilicity

Cardioprotective Efficacy in Heart Failure Model: Lower Effective Dose of Pranidipine vs. Amlodipine

In a rat model of heart failure induced by autoimmune myocarditis, pranidipine demonstrated superior cardioprotective efficacy at a significantly lower oral dose compared to amlodipine. Pranidipine (0.3 mg/kg/day) significantly reduced myocyte size and central venous pressure, and improved sarcoplasmic reticulum Ca²⁺ ATPase2 protein levels. Low-dose amlodipine (1 mg/kg/day) failed to achieve these effects; only high-dose amlodipine (5 mg/kg/day) matched pranidipine's efficacy [1].

Heart Failure Cardiac Remodeling Cardioprotection

Tissue Selectivity: Vascular vs. Myocardial DHP Receptor Occupancy In Vivo

In vivo studies in spontaneously hypertensive rats (SHR) revealed that pranidipine exhibits significantly more selective and sustained occupancy of DHP receptors in vascular tissues compared to myocardial and brain tissues. This contrasts with the broader tissue distribution profile reported for many other DHPs, including amlodipine [1]. While direct quantitative occupancy ratios for comparators in the same study are not provided, the finding suggests a distinct in vivo selectivity profile.

Receptor Occupancy Tissue Selectivity Pharmacodynamics

Prolongation of Endothelium-Dependent Relaxation: A Unique In Vitro Phenotype

In isolated rat aortic rings precontracted with prostaglandin F2α, pretreatment with pranidipine (20 min) significantly prolonged the duration of acetylcholine-induced endothelium-dependent relaxation, without affecting the magnitude of relaxation. In contrast, other calcium antagonists tested at clinical concentrations (including nifedipine, nitrendipine, nicardipine, diltiazem, and verapamil) did not exhibit this effect [1].

Endothelial Function Vascular Reactivity Acetylcholine

Validated Research Applications for Pranidipine Based on Quantitative Evidence


In Vivo Studies of Venous Tone and Preload Reduction

Pranidipine is uniquely suited for preclinical studies examining the hemodynamic consequences of combined arteriolar and venous dilation. Its potent venodilator effect, quantified by a decrease in mean circulatory filling pressure at low µg/kg doses and confirmed by in vivo ¹⁹F-NMR spectroscopy, contrasts sharply with the pure arteriolar dilation of nifedipine and the low potency of amlodipine on the venous system [1]. This makes pranidipine the tool compound of choice for research into conditions where venous capacitance and preload reduction are key therapeutic targets, such as heart failure and certain forms of hypertension [2].

Investigations of Endothelial Dysfunction and NO Bioavailability

For research programs focused on endothelial function and oxidative stress, pranidipine offers a validated mechanism of action distinct from other DHPs. It significantly enhances cGMP accumulation in VSMCs cocultured with ECs—a direct measure of NO bioavailability—whereas amlodipine and nifedipine show no effect [1]. This is achieved through the upregulation of superoxide dismutase (SOD) activity and the subsequent inhibition of superoxide-induced NO decomposition, providing a clear molecular pathway for experimental interrogation of endothelial protection and antiatherosclerotic mechanisms [1].

Cardiac Remodeling and Heart Failure Models

Pranidipine's demonstrated efficacy in ameliorating the progression of left ventricular dysfunction and cardiac remodeling in a rat autoimmune myocarditis model supports its use in heart failure research. The compound achieved significant reductions in myocyte size, central venous pressure, and improvements in SERCA2a protein levels at an oral dose of 0.3 mg/kg/day, whereas amlodipine required a 5 mg/kg/day dose for comparable effects [1]. This potency differential makes pranidipine a valuable tool for chronic in vivo studies of heart failure pathophysiology where high doses of comparator compounds may introduce confounding off-target effects.

Sustained In Vitro and Ex Vivo Target Engagement Studies

Due to its exceptionally high membrane affinity and lipophilicity, pranidipine is an optimal compound for in vitro and ex vivo experimental systems where prolonged target engagement is required and washout of the compound is undesirable. The complete retention of KCl-induced contraction inhibition in rat aortic preparations after nine washes demonstrates unparalleled stability in the membrane environment compared to other tested dihydropyridines [1]. This property is particularly valuable for isolated organ bath studies, patch-clamp electrophysiology, and other applications where maintaining a stable drug concentration at the target site is critical for data integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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